molecular formula C21H26N4O5S B2764800 Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 851809-86-4

Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No. B2764800
CAS RN: 851809-86-4
M. Wt: 446.52
InChI Key: ZZBIIPBTRPYTET-UHFFFAOYSA-N
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Description

Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Suresh, Lavanya, and Rao (2016) explored the synthesis of novel thiazolo-triazolo-pyridine derivatives, closely related to the compound , for their antimicrobial properties. These compounds showed significant biological activity against a range of microorganisms, suggesting potential applications in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antifungal and Antibacterial Properties

Bektaş et al. (2007) synthesized novel 1,2,4-Triazole derivatives, which are structurally similar to the compound , demonstrating good to moderate antifungal and antibacterial activities. This indicates the potential use of such compounds in combating infectious diseases (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Antioxidant Activity

Abuelizz et al. (2019) reported the synthesis of 2-methylthio-pyrido-triazolopyrimidines, with structural similarities to the compound , showing good antioxidant activity. This suggests potential applications in oxidative stress-related conditions (Abuelizz, Taie, Marzouk, & Al-Salahi, 2019).

Synthesis of Allergen Analogues

Xie and Taylor (2010) synthesized a compound inspired by a major allergen, which involved the use of similar structural components to the compound . This research contributes to understanding and potentially manipulating allergenic responses (Xie & Taylor, 2010).

5-HT2 Antagonist Activity

Watanabe et al. (1992) studied bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, showing significant 5-HT2 antagonist activity. These findings suggest potential applications in neurological or psychiatric disorders (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

Receptor Interaction Studies

Shim et al. (2002) explored the interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, providing insights into receptor-ligand interactions, crucial for drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Soluble Epoxide Hydrolase Inhibitors

Thalji et al. (2013) identified 1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, an enzyme implicated in various disease states. This discovery opens avenues for therapeutic applications (Thalji, McAtee, Belyanskaya, Brandt, Brown, Costell, Ding, Dodson, Eisennagel, Fries, Gross, Harpel, Holt, Israel, Jolivette, Krosky, Li, Lu, Mandichak, Roethke, Schnackenberg, Schwartz, Shewchuk, Xie, Behm, Douglas, Shaw, & Marino, 2013).

properties

IUPAC Name

methyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5S/c1-12-22-21-25(23-12)19(26)18(31-21)17(14-5-6-15(28-2)16(11-14)29-3)24-9-7-13(8-10-24)20(27)30-4/h5-6,11,13,17,26H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBIIPBTRPYTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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